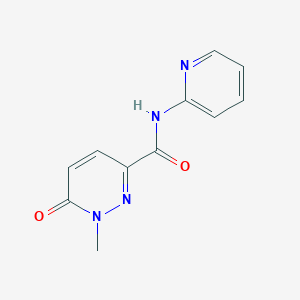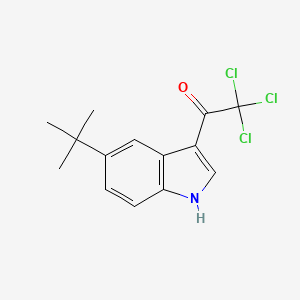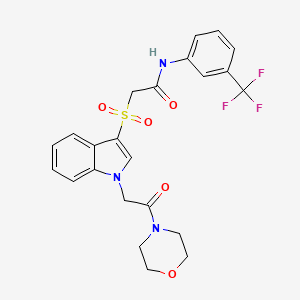![molecular formula C12H16N4O B2722849 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane CAS No. 2320382-05-4](/img/structure/B2722849.png)
4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane” is a derivative of Pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They have been used as an antitumor scaffold and have shown enzymatic inhibitory activity .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Wissenschaftliche Forschungsanwendungen
Novel Synthetic Methods
Synthetic Pathways for Pyrazolopyrimidine Derivatives
The development of novel synthetic routes for pyrazolo[1,5-a]pyrimidin derivatives, similar to "4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane", involves exploring catalytic methods that enhance reaction efficiency and selectivity. Such studies contribute to the pharmaceutical industry by providing scalable and cost-effective methods for producing complex molecules with potential therapeutic applications.
Pharmacological Activities
Investigation into Benzodiazepine-like Activity
Compounds structurally related to "this compound" might exhibit sedative-hypnotic properties similar to benzodiazepines, as indicated in research on zaleplon, a non-benzodiazepine sedative hypnotic. Studies might focus on binding affinity to GABA(A) receptors and efficacy in insomnia treatment models, providing insights into novel therapeutic agents with potentially reduced side effects compared to traditional benzodiazepines (Heydorn, 2000).
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this compound belongs, have been identified as strategic compounds for optical applications . They have also been associated with antimicrobial activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been shown to exhibit tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with various biological and pharmacological activities, such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activity .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been associated with various biological and pharmacological activities .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane are largely determined by its structure and the nature of its interactions with other biomolecules. The compound has been identified as a strategic compound for optical applications due to its tunable photophysical properties
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have been shown to have significant effects on cell function . For example, some pyrazolo[1,5-a]pyrimidines have been found to inhibit the PI3Kδ isoform, a key signaling molecule that regulates the differentiation, proliferation, migration, and survival of immune cells .
Molecular Mechanism
Related pyrazolo[1,5-a]pyrimidines have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting potential stability over time .
Dosage Effects in Animal Models
Related pyrazolo[1,5-a]pyrimidines have been found to have IC50 values in the low nanomolar range, suggesting potential potency .
Metabolic Pathways
Related pyrazolo[1,5-a]pyrimidines have been found to interact with the PI3Kδ isoform, suggesting potential involvement in the PI3K signaling pathway .
Transport and Distribution
Related pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting potential for localization and accumulation .
Subcellular Localization
Related pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting potential for localization to specific compartments or organelles .
Eigenschaften
IUPAC Name |
4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-10-9-12(15-5-2-7-17-8-6-15)16-11(14-10)3-4-13-16/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJUKBTXOYLCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2722767.png)

![N-[4-(diethylsulfamoyl)phenyl]-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B2722771.png)
![Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2722772.png)
![N-(3-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide](/img/structure/B2722773.png)
![2-(3-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2722774.png)




![Tert-butyl 5-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2722786.png)


![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2722789.png)
